(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine

Vue d'ensemble

Description

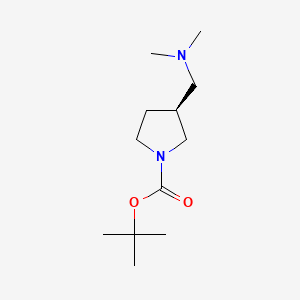

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a dimethylamino methyl substituent

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the [3+2] cycloaddition reaction of azomethine ylides with alkenes.

Introduction of the Dimethylamino Methyl Group: This step involves the alkylation of the pyrrolidine ring with a dimethylamino methyl halide under basic conditions.

Protection with Boc Group: The final step is the protection of the nitrogen atom with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the dimethylamino methyl group using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, sodium borohydride (NaBH4)

Substitution: Alkyl halides, nucleophiles

Major Products Formed

Oxidation: N-oxides

Reduction: Amines

Substitution: Substituted pyrrolidines

Applications De Recherche Scientifique

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of (S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The stereochemistry of the pyrrolidine ring plays a crucial role in its binding affinity and selectivity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrrolidine: A simpler analog without the Boc and dimethylamino methyl groups.

Pyrrolidinone: A lactam derivative with different chemical properties.

Pyrrolizine: A bicyclic analog with distinct biological activities.

Uniqueness

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is unique due to its chiral nature and the presence of both the Boc protecting group and the dimethylamino methyl substituent. These features enhance its utility in asymmetric synthesis and its potential as a pharmacophore in drug discovery .

Activité Biologique

(S)-1-Boc-3-((dimethylamino)methyl)pyrrolidine is a pyrrolidine derivative that has gained attention in medicinal chemistry due to its diverse biological activities and potential applications in drug discovery. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and applications in various fields.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a Boc (tert-butyloxycarbonyl) protecting group and a dimethylaminomethyl side chain. This structure allows for significant interactions with biological targets, making it a valuable compound in pharmacological studies.

Target Interactions

Pyrrolidine derivatives, including this compound, interact with various biological targets such as enzymes and receptors. The sp³-hybridization of the pyrrolidine ring facilitates efficient exploration of pharmacophore space, which is crucial for drug design.

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes by forming stable enzyme-inhibitor complexes. For instance, it can act as a substrate for cytochrome P450 enzymes, influencing hydroxylation reactions critical for drug metabolism .

Cellular Effects

This compound modulates several cellular processes, including:

- Cell Signaling : It influences pathways involved in neurotransmitter synthesis, thereby affecting neuronal signaling.

- Gene Expression : The compound can alter gene expression patterns through its interaction with transcription factors.

- Cellular Metabolism : It has been noted to affect metabolic pathways by interacting with key enzymes involved in metabolic processes.

Dosage Effects

Research indicates that the biological effects of this compound are dose-dependent. At low concentrations, it may enhance cellular functions, while higher doses can lead to cytotoxicity and disruption of normal cellular processes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : The compound is readily absorbed due to its lipophilic nature.

- Distribution : It is distributed throughout tissues via specific transporters that facilitate cellular uptake.

- Metabolism : The Boc group can be enzymatically removed, allowing further metabolic processing into bioactive forms .

Drug Discovery

This compound serves as a building block in the synthesis of complex organic molecules. Its structural properties make it suitable for developing chiral ligands and catalysts used in asymmetric synthesis .

Neurological Disorders

The compound is being investigated for its potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for further development in this area .

Case Studies

Several studies have highlighted the biological activity of pyrrolidine derivatives similar to this compound:

Propriétés

IUPAC Name |

tert-butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-10(9-14)8-13(4)5/h10H,6-9H2,1-5H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVFCKPUIJBZBQS-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H](C1)CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647518 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859213-51-7 | |

| Record name | tert-Butyl (3S)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.